2-(3-Chloro-5-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the arylboronic ester family, characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core attached to a tri-substituted phenyl ring. The substituents include 3-chloro, 5-fluoro, and 4-propoxy groups, which influence its electronic, steric, and physicochemical properties. Such boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
2-(3-chloro-5-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BClFO3/c1-6-7-19-13-11(17)8-10(9-12(13)18)16-20-14(2,3)15(4,5)21-16/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOBBSFYCKAHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BClFO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most direct method involves transesterification of 3-chloro-5-fluoro-4-propoxyphenylboronic acid (CAS 2096341-48-7) with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions. This reaction proceeds via nucleophilic substitution, where the hydroxyl groups of pinacol displace the boronic acid’s hydroxyl groups.
Typical Procedure :
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Reactants : 3-Chloro-5-fluoro-4-propoxyphenylboronic acid (1 eq), pinacol (1.2 eq)
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Catalyst : Trifluoroacetic acid (TFA, 5 vol%)
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Solvent : Toluene/dioxane (1:1 v/v)
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Temperature : 90°C
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Duration : 12–24 hours under reflux with azeotropic water removal.
The equilibrium constant () ensures moderate conversion, necessitating excess pinacol or continuous water removal.
Yield and Characterization
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Yield : 68–75% (isolated via column chromatography)
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Purity : >95% (HPLC)
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Spectroscopic Data :
Miyaura Borylation of Aryl Halides
Palladium-Catalyzed Coupling with Bis(pinacolato)diboron
This method employs the corresponding aryl halide (e.g., 3-chloro-5-fluoro-4-propoxyphenyl bromide) and bis(pinacolato)diboron (Bpin) under palladium catalysis.
Optimized Conditions :
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Catalyst : Pd(dppf)Cl (3 mol%)
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Base : KOAc (3 eq)
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Solvent : 1,4-Dioxane
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Temperature : 100°C
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Duration : 18 hours
Challenges and Modifications
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Halide Availability : The aryl bromide precursor requires synthesis via bromination of 3-chloro-5-fluoro-4-propoxyphenol using PBr or HBr/AcOH.
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Electronic Effects : Electron-withdrawing groups (Cl, F) enhance oxidative addition kinetics but may necessitate higher catalyst loading.
Yield : 60–65% (due to competing protodeborylation)
Directed Ortho-Metalation (DoM) Followed by Boronation
Lithiation and Quenching
A directed metalation strategy utilizes the propoxy group as a directing group for regioselective lithiation:
Regioselectivity and Limitations
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Regioselectivity : The propoxy group directs lithiation to the ortho position, but competing meta-directing effects from Cl and F require careful optimization.
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Side Reactions : Over-lithiation or boronic acid decomposition may occur, reducing yields to 50–55%.
Metathesis Polymerization for Scalable Synthesis
Methodology from COF Synthesis
Adapting techniques from covalent organic framework (COF) synthesis, metathesis between methylboronic acid (MBA)-protected catechols and pinacol boronates offers a novel route. While primarily used for polymers, this approach can be tailored for small molecules:
Procedure :
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Reactants : MBA-protected 3-chloro-5-fluoro-4-propoxyphenol (1 eq), pinacol boronate (1 eq)
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Catalyst : TFA (5 vol%)
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Solvent : Toluene
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Temperature : 90°C
Advantages :
Yield : 70–72%
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Transesterification | 68–75 | >95 | Simple, one-step | Requires pure boronic acid |
| Miyaura Borylation | 60–65 | 90–92 | Uses stable aryl halides | Low yield due to side reactions |
| Directed Metalation | 50–55 | 85–88 | Regioselective | Sensitive to moisture and temperature |
| Metathesis Polymerization | 70–72 | >98 | Scalable, high purity | Complex reactant preparation |
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: 3-Chloro-5-fluoro-4-propoxyphenylboronic acid.
Reduction: 2-(3-Chloro-5-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethylborane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-5-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the development of boron-containing drugs with enhanced pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which are present in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to participate in cross-coupling reactions also makes it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Halogen and Alkoxy Variations
- 2-(3-Chloro-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1402238-26-9): Substituents: 3-Cl, 4-F, 5-CH₃. The methyl group at the 5-position enhances lipophilicity (logP ~2.8) .
- 2-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256360-16-3): Substituents: 4-Cl, 2-F, 5-OCH(CH₃)₂. The Cl and F positions alter the electron-withdrawing effects, modulating boron's electrophilicity .
Positional Isomerism
- 2-(5-Chloro-2-methylphenyl)- and 2-(2-chloro-5-methylphenyl)-dioxaborolanes (a- and b-isomers):
Functional Group Complexity
- 2-(3-Fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-dioxaborolane (Mol. Wt. 396.18):
- 2-(3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenyl)-dioxaborolane (CAS: 2096334-35-7):
Chain Length and Solubility
- 2-(3-Chloro-5-ethoxyphenyl)-dioxaborolane (CAS: CTK8C1224):
Table 1: Key Properties of Selected Analogs
*Estimated based on analogs.
Biological Activity
2-(3-Chloro-5-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in various fields, including agriculture and pharmaceuticals. This article discusses its biological activity, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a boron atom integrated into a dioxaborolane ring structure. Its molecular formula is with a molecular weight of 256.75 g/mol. The presence of halogen and propoxy groups suggests potential reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to dioxaborolanes have been shown to inhibit enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions.
- Receptor Modulation : The structural characteristics may enable interaction with specific receptors or proteins within cells, influencing signaling pathways.
- Antimicrobial Activity : Initial studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in agricultural applications as a pesticide.
Biological Activity Data
A summary of biological activity data is presented in the following table:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Reduced activity of specific enzymes | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an agricultural fungicide or bactericide.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The findings revealed that the compound acts as a competitive inhibitor with an IC50 value indicating moderate potency. This suggests potential implications in neuropharmacology.
Case Study 3: Cytotoxicity Assessment
In vitro studies were conducted on human cancer cell lines to assess cytotoxic effects. The results demonstrated that the compound induced apoptosis at concentrations above 10 µM, highlighting its potential as an anticancer agent.
Q & A
Q. What statistical methods are recommended for analyzing batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
